Bis{3-[tris(pentyloxy)silyl]propyl} oxirane-2,3-dicarboxylate
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Overview
Description
Bis{3-[tris(pentyloxy)silyl]propyl} oxirane-2,3-dicarboxylate: is a complex organosilicon compound with the molecular formula C40H80O11Si2 . This compound is characterized by the presence of both silane and oxirane (epoxide) functional groups, making it a versatile molecule in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis{3-[tris(pentyloxy)silyl]propyl} oxirane-2,3-dicarboxylate typically involves the reaction of tris(pentyloxy)silylpropyl derivatives with oxirane-2,3-dicarboxylate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used include toluene or tetrahydrofuran (THF) , and the reaction is often catalyzed by Lewis acids such as boron trifluoride etherate .
Industrial Production Methods
On an industrial scale, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and real-time monitoring of reaction parameters such as temperature, pressure, and pH can optimize the production process. The final product is typically purified using column chromatography or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
Bis{3-[tris(pentyloxy)silyl]propyl} oxirane-2,3-dicarboxylate: undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidizing agents such as .
Reduction: Reduction of the oxirane ring can be achieved using like .
Substitution: The silane groups can undergo substitution reactions with nucleophiles such as amines or alcohols .
Common Reagents and Conditions
Oxidation: Peracids (e.g., )
Reduction: Hydride donors (e.g., )
Substitution: Nucleophiles (e.g., , )
Major Products Formed
Oxidation: Formation of from the epoxide ring.
Reduction: Formation of from the epoxide ring.
Substitution: Formation of silyl ethers or silyl amines .
Scientific Research Applications
Bis{3-[tris(pentyloxy)silyl]propyl} oxirane-2,3-dicarboxylate: has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of and .
Biology: Employed in the modification of for enhanced stability and functionality.
Medicine: Investigated for its potential use in due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of coatings , adhesives , and sealants due to its excellent adhesive properties and chemical resistance
Mechanism of Action
The mechanism of action of Bis{3-[tris(pentyloxy)silyl]propyl} oxirane-2,3-dicarboxylate involves the interaction of its functional groups with target molecules. The epoxide ring can react with nucleophiles , leading to the formation of covalent bonds . The silane groups can form siloxane bonds with hydroxyl groups on surfaces, providing strong adhesion and chemical resistance .
Comparison with Similar Compounds
Bis{3-[tris(pentyloxy)silyl]propyl} oxirane-2,3-dicarboxylate: can be compared with other similar compounds such as:
- Bis{3-[tris(methoxy)silyl]propyl} oxirane-2,3-dicarboxylate
- Bis{3-[tris(ethoxy)silyl]propyl} oxirane-2,3-dicarboxylate
- Bis{3-[tris(butyloxy)silyl]propyl} oxirane-2,3-dicarboxylate
The uniqueness of This compound lies in its longer alkoxy chains , which provide enhanced hydrophobicity and flexibility compared to its shorter-chain counterparts .
Properties
CAS No. |
90161-37-8 |
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Molecular Formula |
C40H80O11Si2 |
Molecular Weight |
793.2 g/mol |
IUPAC Name |
bis(3-tripentoxysilylpropyl) oxirane-2,3-dicarboxylate |
InChI |
InChI=1S/C40H80O11Si2/c1-7-13-19-29-45-52(46-30-20-14-8-2,47-31-21-15-9-3)35-25-27-43-39(41)37-38(51-37)40(42)44-28-26-36-53(48-32-22-16-10-4,49-33-23-17-11-5)50-34-24-18-12-6/h37-38H,7-36H2,1-6H3 |
InChI Key |
PVTFOJNRZMXPTN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCO[Si](CCCOC(=O)C1C(O1)C(=O)OCCC[Si](OCCCCC)(OCCCCC)OCCCCC)(OCCCCC)OCCCCC |
Origin of Product |
United States |
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